molecular formula C20H22N2O4 B2452592 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921518-06-1

4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Cat. No.: B2452592
CAS No.: 921518-06-1
M. Wt: 354.406
InChI Key: KXSGIQPAPNEMAX-UHFFFAOYSA-N
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Description

4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound with a molecular formula of C28H37N3O7 This compound is characterized by its unique structure, which includes a benzamide core substituted with a methoxy group and a tetrahydrobenzo[b][1,4]oxazepin ring system

Properties

IUPAC Name

4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(2)12-26-17-11-14(7-10-16(17)22(3)19(20)24)21-18(23)13-5-8-15(25-4)9-6-13/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSGIQPAPNEMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, including the formation of the benzamide core and the subsequent introduction of the tetrahydrobenzo[b][1,4]oxazepin ring system. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . The industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide include other benzamide derivatives and compounds with similar ring systems. These compounds may share some structural features but differ in their specific functional groups and overall activity.

Biological Activity

4-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural attributes and promising biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 354.3997 g/mol
  • CAS Number : 921518-06-1
  • SMILES Notation : COc1ccc(cc1)C(=O)Nc1ccc2c(c1)OCC(C)(C)C(=O)N2

The biological activity of 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as a modulator of various signaling pathways involved in cell proliferation and apoptosis. The compound's structure allows it to bind effectively to protein targets associated with cancer and other diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values ranged from 1.2 to 5.3 µM in different assays, indicating strong activity against MCF-7 breast cancer cells and other tumor types .

Antioxidant Properties

The antioxidant capacity of the compound was assessed using several methods:

  • DPPH Assay : It showed improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene), suggesting its potential role in mitigating oxidative stress .

Antimicrobial Activity

The compound exhibited antibacterial properties against Gram-positive bacteria:

  • Minimum Inhibitory Concentration (MIC) : It was effective against Enterococcus faecalis with an MIC of 8 µM .

Case Studies and Research Findings

StudyFindings
MDPI Study Demonstrated strong antiproliferative activity against MCF-7 cells (IC50 = 3.1 µM).
Smolecule Analysis Highlighted the compound's potential as a kinase inhibitor with implications for cancer treatment.
BenchChem Insights Discussed the compound's structural features that enhance solubility and bioactivity.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multi-step organic reactions that modify its functional groups to enhance biological activity. The presence of the methoxy group is particularly significant as it influences both solubility and binding affinity to biological targets.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between substituted benzoxazepine precursors and benzamide derivatives. A common method involves refluxing 4-amino-substituted benzoxazepine with 4-methoxybenzoyl chloride in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and purification . Optimization includes:

  • Temperature control : Reflux at 70–80°C ensures complete imine bond formation.
  • Catalyst stoichiometry : Glacial acetic acid (5–10 drops per 0.001 mol substrate) balances reaction rate and byproduct suppression .
  • Solvent selection : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .

Basic: Which analytical techniques are critical for structural characterization?

Key techniques include:

Method Application Example Data
1H/13C NMR Confirms aromatic substitution and methoxy groupsδ 3.86 ppm (s, 3H, OCH3)
IR Spectroscopy Validates amide C=O (1650–1700 cm⁻¹) and ether C-O (1250 cm⁻¹)Absence of -NH stretch confirms condensation
Mass Spectrometry Determines molecular ion ([M+H]+) and fragmentation patternsm/z 412.4 (calculated for C₂₂H₂₅N₂O₄)

Advanced: How can factorial design improve synthetic yield and purity?

Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example:

  • Variables : Temperature (60°C vs. 80°C), acetic acid concentration (5 vs. 10 drops), and reaction time (4 vs. 6 hours).
  • Response metrics : Yield (%) and HPLC purity (>95%).
    This approach resolves interactions between parameters, such as excessive temperature reducing yield despite faster kinetics .

Advanced: How to address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Impurities (e.g., unreacted starting materials) skew bioassays. Validate via HPLC (>95% purity) before testing .
  • Assay conditions : Compare IC₅₀ values under standardized protocols (e.g., fixed ATP concentration in kinase assays) .
  • Structural analogs : Benchmark against 3,4-difluoro-N-benzoxazepine derivatives to isolate substituent effects .

Advanced: What computational strategies predict structure-activity relationships (SAR)?

  • Molecular docking : Simulate binding to target receptors (e.g., kinases) using software like AutoDock Vina. Prioritize benzoxazepine conformers with low RMSD (<2.0 Å) to crystallographic data .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with bioactivity using descriptors like logP and polar surface area .

Basic: What safety protocols are essential during synthesis?

  • Hazard analysis : Pre-screen reagents (e.g., benzoyl chloride’s lachrymatory effects) via SDS reviews .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste management : Quench reactive intermediates (e.g., acid chlorides) with ice-cold NaHCO₃ before disposal .

Advanced: How to validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor decomposition via LC-MS.
  • Oxidative stress : Treat with 3% H₂O₂ to identify labile groups (e.g., oxidation of methoxy to carbonyl) .
  • Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>200°C typical for benzamide derivatives) .

Advanced: What strategies resolve spectral ambiguities in crowded NMR regions?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., δ 6.96–7.29 ppm) via coupling correlations .
  • Isotopic labeling : Synthesize 13C-enriched methoxy groups to simplify assignments .
  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to differentiate hydrogen-bonded protons .

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